molecular formula C6H13N3O5S B605826 Azido-PEG2-sulfonic acid CAS No. 1817735-39-9

Azido-PEG2-sulfonic acid

Cat. No. B605826
M. Wt: 239.25
InChI Key: GBEOYHHTRHXIRM-UHFFFAOYSA-N
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Description

Azido-PEG2-sulfonic acid is a PEG derivative containing an azide group and a sulfonic acid . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent can support polypeptide synthesis, graft polymer compounds, PEG-modified functional coatings for new materials, etc .


Synthesis Analysis

Azido-PEG2-sulfonic acid is a reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG2-sulfonic acid is C6H13N3O5S . It has a molecular weight of 239.3 g/mol .


Chemical Reactions Analysis

The azide group in Azido-PEG2-sulfonic acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

Azido-PEG2-sulfonic acid has a molecular weight of 239.3 g/mol . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

Polymer-Supported Catalysts in Synthesis

Azido-PEG2-sulfonic acid-related compounds have been utilized in the synthesis of various chemicals. For instance, Polyethyleneglycol bound sulfonic acid (PEG-OSO3H) was used as an eco-friendly catalyst in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, demonstrating significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012).

Sulfonyl Azides as Efficient Donors

Sulfonyl azides, closely related to Azido-PEG2-sulfonic acid, have been widely used as sulfonamido, diazo, and azido donors in synthetic chemistry. A novel approach using these compounds as sulfonyl donors was developed for coupling various inactivated arenes to prepare sulfones at ambient temperature (Zhang et al., 2019).

Synthesis of Water-Soluble Fluorophores

Bis-alkylsulfonic acid and polyethylene glycol (PEG)-substituted BF2 azadipyrromethenes were synthesized for near-infrared (NIR) fluorescence imaging probes. These fluorophores, with sulfonic acid groups introduced for aqueous solubility, exhibited excellent NIR photophysical properties in methanol and aqueous solutions and were effective for live cell microscopy imaging (Wu, Durán-Sampedro, & O’Shea, 2020).

Dynamic Cell Adhesion and Migration Studies

Azido-PEG2-sulfonic acid derivatives have been used to create cell-repellent substrates for controlled dynamic cell adhesion, demonstrated in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).

PEGylation of Proteins

Azido-PEG2-sulfonic acid analogs have been involved in the PEGylation of proteins containing unnatural amino acids, useful for therapeutic applications. The azido group in these compounds facilitates a mild [3+2] cycloaddition reaction with alkyne derivatized PEG reagents (Deiters et al., 2004).

Nanomaterial Functionalization

Azido-functionalized gold nanorods, conjugated with bifunctional azide molecules like amine-PEG-azide, have been synthesized for "click" chemistry reactions. These functionalized nanorods showed potential in bioconjugation and maintaining biological activity, which is significant for various biomedical applications (Gole & Murphy, 2008).

Membrane Formation and Properties Studies

The effects of Polyethylene glycol (PEG) on the formation and properties of hydrophilic sulfonated polyphenylenesulfone (sPPSU) membranes were studied, revealing the roles of PEG in the fabrication of asymmetric membranes from sulfonated polymers. This has implications for improving membrane performance in various applications (Feng et al., 2017).

PET Probe Construction

18F-labeled vinyl sulfones, including 18F-PEG1-VS, have been used for chemoselective labeling of bioactive molecules and cell tracking applications. These agents efficiently crossed the blood-brain barrier, localizing in the cerebellum region, demonstrating their versatility for PET probe construction (Zhang et al., 2020).

Future Directions

Azido-PEG2-sulfonic acid is a versatile reagent that can be used in various applications, including the synthesis of PROTACs . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This opens up possibilities for its use in the development of new materials and in drug discovery .

properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEOYHHTRHXIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS(=O)(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG2-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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